molecular formula C19H15N3O2 B4572698 1,3-dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4572698
M. Wt: 317.3 g/mol
InChI Key: CKKAQMUSXACXCN-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic uracil-like core. Key structural features include:

  • 1,3-dimethyl groups at the pyrimidine ring, enhancing steric stability and modulating electronic properties.
  • A 5-(2-naphthyl) substituent, introducing extended aromaticity and hydrophobic interactions.
  • A planar pyrido[2,3-d]pyrimidine scaffold, enabling π-π stacking and hydrogen-bonding interactions .

This compound is synthesized via multicomponent reactions involving 6-amino-1,3-dimethyluracil and α,β-unsaturated ketones or aldehydes under acidic catalysis (e.g., triethylammonium hydrogen sulfate) .

Properties

IUPAC Name

1,3-dimethyl-5-naphthalen-2-ylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-21-17-16(18(23)22(2)19(21)24)15(9-10-20-17)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKAQMUSXACXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriately substituted pyrimidines. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce oxygen-containing functional groups, while reduction may lead to the formation of alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidine derivatives exhibit diverse bioactivities influenced by substituents. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities References
1,3-Dimethyl-5-(2-naphthyl)-pyrido[2,3-d]pyrimidine-2,4-dione 5-(2-naphthyl) 317.35 Enhanced aromatic interactions; potential kinase inhibition
1,3-Dimethyl-5-phenyl-pyrido[2,3-d]pyrimidine-2,4-dione 5-phenyl 259.27 Moderate α-amylase/α-glucosidase inhibition; lower HOMO-LUMO gap vs. naphthyl derivatives
1,3-Dimethyl-5-styryl-pyrido[2,3-d]pyrimidine-2,4-dione 5-styryl 299.32 Conjugated double bond enhances electron delocalization; herbicidal activity
6-(2-Hydroxy-5-methylbenzoyl)-1-methyl-pyrido[2,3-d]pyrimidine-2,4-dione 6-(hydroxybenzoyl) 339.33 Strong H-bonding capacity; ΔE (HOMO-LUMO) = 3.93 eV; antimicrobial potential
5-(4-Chlorophenyl)-1,3,7-trimethyl-pyrido[2,3-d]pyrimidine-2,4-dione 5-(4-chlorophenyl), 7-methyl 343.78 Increased hydrophobicity; predicted herbicidal activity via FMO analysis

Key Findings :

Electronic Properties :

  • The 2-naphthyl substituent increases aromatic surface area, leading to stronger π-π stacking (centroid distances: 3.065–3.102 Å) compared to phenyl or styryl analogs .
  • HOMO-LUMO Gaps : Styryl and naphthyl derivatives exhibit lower ΔE values (~3.9–4.1 eV) than hydroxybenzoyl analogs, correlating with higher reactivity in herbicidal assays .

Bioactivity: Kinase Inhibition: Naphthyl and biphenyl derivatives (e.g., Y021-6602, C₂₁H₁₇N₃O₂) block the RAF-MEK-ERK pathway, showing cytotoxic IC₅₀ values <10 µM in cancer cell lines . Antimicrobial Activity: Hydroxybenzoyl derivatives (e.g., 6a–d) demonstrate moderate activity against S. aureus and E. coli, while thieno[2,3-d]pyrimidines with imidazo groups show efficacy against P. aeruginosa .

Synthetic Accessibility :

  • Naphthyl Derivatives : Require optimized reaction conditions (e.g., [Et₃NH][HSO₄] catalysis) to avoid side products like styryl analogs .
  • Hydroxybenzoyl Derivatives : Synthesized via regioselective Friedel-Crafts acylation, yielding >70% purity .

Structural Insights :

  • Dihedral Angles : The 5-aryl group in naphthyl derivatives forms an 88.2° angle with the pyridopyrimidine core, reducing steric hindrance and enabling intermolecular C-H···O/N interactions .
  • Crystal Packing : Edge-to-face π-π stacking and hydrogen bonds stabilize 3D networks, critical for solid-state bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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